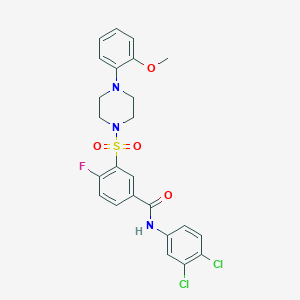

N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide

Description

This compound features a benzamide core substituted with a 3,4-dichlorophenyl group, a fluorine atom at position 4, and a piperazine-sulfonyl moiety linked to a 2-methoxyphenyl group. Key structural attributes include:

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2FN3O4S/c1-34-22-5-3-2-4-21(22)29-10-12-30(13-11-29)35(32,33)23-14-16(6-9-20(23)27)24(31)28-17-7-8-18(25)19(26)15-17/h2-9,14-15H,10-13H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNBWRNZZEHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-fluoro-3-nitrobenzoic acid, through nitration and subsequent reduction reactions.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3,4-dichloroaniline under conditions that facilitate the formation of an amide bond.

Sulfonylation: The resulting product undergoes sulfonylation with a sulfonyl chloride derivative, such as 4-(2-methoxyphenyl)piperazine, in the presence of a base like triethylamine.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Neuropharmacological Applications

The compound exhibits promising activity as a selective ligand for dopamine receptors, particularly the D3 receptor. Research has demonstrated that derivatives of this compound can achieve high selectivity for D3 receptors over D2 receptors, making them potential candidates for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Case Study: Binding Affinity Studies

A study evaluated the binding affinities of various aryl carboxamide derivatives at dopamine receptors. The results indicated that compounds similar to N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide showed nanomolar binding affinities for D3 receptors (K_i range = 1.5–28.6 nM), highlighting their potential as therapeutic agents in neuropharmacology .

Anticancer Activity

This compound has been investigated for its anticancer properties. The presence of the 3,4-dichlorophenyl moiety has been associated with enhanced cytotoxicity against various cancer cell lines.

Data Table: Anticancer Activity Against Cell Lines

In particular, compound 22 demonstrated significant growth-inhibitory effects on HT29 cells with an IC50 of 2.01 µM, suggesting its potential as an effective anticancer agent.

Antimicrobial Properties

The compound's structural characteristics also confer antimicrobial activity. Research indicates that piperazine-containing compounds often exhibit antibacterial effects due to their ability to disrupt bacterial cell processes.

Case Study: Antimicrobial Activity

A series of thiazole-pyridine hybrids were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs to this compound exhibited potent antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and fluoro groups may enhance binding affinity and specificity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

The compound shares structural motifs with several benzenesulfonamide and benzamide derivatives documented in the evidence. Key comparisons include:

Key Observations:

Chlorophenyl vs. Fluorophenyl Substitutions : The 3,4-dichlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to fluorophenyl analogs like diflufenican .

Sulfonamide vs. Carboxamide Linkers : The sulfonamide group in the target compound could enhance metabolic stability relative to carboxamide-based agrochemicals (e.g., etobenzanid) .

Piperazine Moieties : Unlike simpler analogs, the piperazine-sulfonyl group in the target compound may improve solubility and enable interactions with neurotransmitter receptors, as seen in piperazine-containing pharmaceuticals .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from structurally related compounds:

- LogP : The 3,4-dichlorophenyl and methoxyphenyl groups likely increase lipophilicity (predicted LogP >3), similar to sulfentrazone (LogP = 3.2) .

- Solubility : The sulfonamide and piperazine groups may enhance aqueous solubility compared to purely aromatic analogs like diflubenuron .

- Metabolic Stability : Piperazine rings are prone to oxidative metabolism, but fluorination at position 4 of the benzamide may slow degradation, as observed in fluorinated agrochemicals .

Biological Activity

N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with various receptors, particularly dopamine receptors, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure features a dichlorophenyl group, a fluoro group, and a piperazine moiety linked via a sulfonamide bond. This unique configuration contributes to its biological activity and selectivity towards certain receptors.

Dopamine Receptor Binding

Research indicates that compounds structurally similar to this compound exhibit significant binding affinity for dopamine receptors, particularly D3 receptors. Studies have shown that modifications in the amide linker can dramatically alter binding affinities:

| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio (D3R/D2R) |

|---|---|---|---|

| 8d | 0.5 | 500 | >1000 |

| 8j | 0.7 | 700 | >1000 |

These findings suggest that the compound has a high selectivity for D3 receptors over D2 receptors, indicating potential therapeutic applications in treating disorders associated with dopaminergic signaling, such as schizophrenia and Parkinson's disease .

Anticancer Activity

In addition to its neuropharmacological properties, there is emerging evidence regarding the anticancer potential of related benzamide derivatives. For instance, compounds containing similar structural motifs have demonstrated moderate to high potency against various cancer cell lines, particularly those driven by RET kinase activity. This is significant as RET inhibitors are being explored for targeted cancer therapies .

Case Studies

- Dopamine Receptor Selectivity : A study published in Journal of Medicinal Chemistry evaluated several analogs of the compound and confirmed that modifications in the piperazine and sulfonamide groups influenced receptor selectivity and binding kinetics .

- Antitumor Activity : Another study focused on related benzamide derivatives highlighted their ability to inhibit cell proliferation in RET-driven cancer models, suggesting that the incorporation of specific substituents can enhance biological activity against cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound, particularly regarding the sulfonamide and piperazine linkages?

- Methodological Answer : The synthesis involves sequential coupling reactions. For the sulfonamide linkage, sulfonyl chloride intermediates are typically reacted with amines under anhydrous conditions (e.g., DCM, 0–5°C). The piperazine ring requires careful protection/deprotection strategies (e.g., Boc groups) to avoid side reactions. A critical step is the coupling of the 4-(2-methoxyphenyl)piperazine to the fluorobenzamide core via sulfonation, which may require catalysts like DMAP or Hünig’s base to enhance reactivity . Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can improve yield and reproducibility in multi-step syntheses .

Q. How can researchers characterize the structural integrity of the sulfonylpiperazine moiety and fluorobenzamide group?

- Methodological Answer : Use a combination of - and -NMR to confirm regiochemistry. For example, the sulfonyl group adjacent to fluorine in the benzamide ring causes deshielding of nearby protons (δ 7.4–8.2 ppm in DMSO-d6) . High-resolution mass spectrometry (HRMS) and HPLC (>98% purity) are essential for verifying molecular weight and purity. X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For example, piperazine-containing sulfonamides often target serotonin or dopamine receptors. Use radioligand displacement assays (e.g., -spiperone for dopamine D2/D3) or fluorogenic substrates for enzymatic activity. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can the compound’s solubility and bioavailability be optimized without compromising activity?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEGylation) on the piperazine nitrogen or methoxyphenyl moiety while monitoring SAR trends. Salt formation (e.g., hydrochloride) can enhance aqueous solubility. Computational tools like COSMO-RS predict logP/logS values for iterative design. In vivo pharmacokinetic studies (rodent models) should assess oral bioavailability and plasma half-life, with LC-MS/MS for quantification .

Q. What strategies resolve discrepancies in biological activity across assay systems?

- Methodological Answer : Cross-validate results using orthogonal methods (e.g., cell-free vs. cell-based assays). For instance, if a compound shows potency in a biochemical assay but not in cellular models, investigate membrane permeability (PAMPA assay) or efflux transporter involvement (e.g., P-glycoprotein inhibition). Use statistical modeling (DoE) to identify confounding variables like pH, serum proteins, or solvent artifacts .

Q. How can target engagement and mechanism of action be rigorously validated?

- Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to identify off-target interactions. For mechanism studies, use CRISPR-Cas9 knockout models of suspected targets or thermal shift assays to confirm binding. For PROTAC-like activity (suggested by the sulfonamide-piperazine scaffold), monitor ubiquitination and protein degradation via Western blot .

Q. What computational methods aid in rational structural modification for enhanced selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding poses to homologous receptors (e.g., 5-HT vs. 5-HT). MD simulations (>100 ns) assess conformational stability of ligand-receptor complexes. QSAR models trained on analogs with known IC values guide substituent prioritization (e.g., chloro vs. fluoro at the 3,4-dichlorophenyl position) .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data between this compound and its analogs?

- Methodological Answer : Perform meta-analyses of published analogs to identify outliers. For example, if 3,4-dichlorophenyl substitution enhances potency in some studies but not others, evaluate crystallographic data for conformational differences (e.g., torsion angles in the benzamide ring). Validate hypotheses via synthesis and testing of hybrid derivatives (e.g., swapping substituents between active/inactive analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.